molecular formula C27H22N6Na2O9S2 B160929 Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt CAS No. 10114-86-0

Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt

Cat. No.: B160929
CAS No.: 10114-86-0
M. Wt: 684.6 g/mol
InChI Key: MFZGSFUTGDGCSC-UHFFFAOYSA-L
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Description

Properties

IUPAC Name

disodium;3-[[3-methoxy-4-[[2-methoxy-4-[(3-sulfonatophenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]benzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N6O9S2.2Na/c1-41-25-15-19(32-30-17-5-3-7-21(13-17)43(35,36)37)9-11-23(25)28-27(34)29-24-12-10-20(16-26(24)42-2)33-31-18-6-4-8-22(14-18)44(38,39)40;;/h3-16H,1-2H3,(H2,28,29,34)(H,35,36,37)(H,38,39,40);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZGSFUTGDGCSC-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)N=NC2=CC(=CC=C2)S(=O)(=O)[O-])NC(=O)NC3=C(C=C(C=C3)N=NC4=CC(=CC=C4)S(=O)(=O)[O-])OC.[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22N6Na2O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1064952
Record name Disodium 3,3'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis(benzenesulphonate)
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Molecular Weight

684.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder
Record name Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:2)
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CAS No.

10114-86-0, 12222-63-8
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Record name Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)-2,1-diazenediyl]]bis-, sodium salt (1:2)
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Record name Disodium 3,3'-(carbonylbis(imino(3-methoxy-4,1-phenylene)azo))bis(benzenesulphonate)
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Record name Disodium 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis[benzenesulphonate]
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Biological Activity

Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt (CAS No. 10114-86-0) is a synthetic compound primarily used as a dye and in various industrial applications. Its complex structure and functional groups suggest potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound based on available research findings, focusing on its pharmacological properties, toxicity, and potential therapeutic applications.

  • Molecular Formula : C27H25N6Na2O9S2
  • Molecular Weight : 664.64 g/mol
  • Density : 1.45 g/cm³ at 20°C
  • Solubility : Highly soluble in water (150.2 g/L at 20°C) .

The biological activity of benzenesulfonic acid derivatives often involves interactions with cellular components such as proteins and nucleic acids. The azo bond in its structure can undergo reduction in biological systems, leading to the formation of aromatic amines, which are known to interact with DNA and potentially induce mutagenic effects.

Antimicrobial Activity

Research indicates that azo compounds can exhibit antimicrobial properties. A study focusing on similar azo dyes showed that they possess significant antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. This activity is attributed to their ability to disrupt bacterial cell membranes and interfere with metabolic processes .

Acute Toxicity

Toxicological assessments indicate that sulfonated aromatic compounds generally exhibit low acute toxicity. In animal studies involving related sulfanilic acid derivatives, no significant mortality or clinical signs were observed at high doses (up to 2000 mg/kg body weight) .

Genotoxicity

Genotoxicity studies are crucial for evaluating the safety of chemical compounds. Azo dyes have been scrutinized for their potential mutagenic effects due to the release of aromatic amines upon metabolic reduction. While some azo compounds have shown positive results in mutagenicity tests (e.g., Ames test), comprehensive genotoxicity data specifically for this compound is lacking.

Case Studies

  • Antimicrobial Efficacy : A comparative study evaluated the antimicrobial properties of various azo dyes against clinical isolates. Results indicated that certain derivatives exhibited a minimum inhibitory concentration (MIC) below 100 µg/mL against pathogenic bacteria .
  • Cytotoxicity Assessment : In a study assessing the cytotoxic effects of several azo compounds on human liver cancer cells (HepG2), it was found that some compounds induced significant cell death at concentrations above 50 µM .

Scientific Research Applications

Analytical Chemistry

Reverse Phase High-Performance Liquid Chromatography (RP-HPLC)
Benzenesulfonic acid, 3,3'-[carbonylbis[imino(3-methoxy-4,1-phenylene)azo]]bis-, disodium salt can be effectively analyzed using RP-HPLC methods. The mobile phase typically consists of acetonitrile (MeCN), water, and phosphoric acid; however, for mass spectrometry applications, formic acid is recommended instead of phosphoric acid. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies and quality control in pharmaceutical formulations .

Pharmaceutical Applications

Drug Formulation and Development
The compound is utilized in the formulation of various drugs due to its properties as a dye and pH indicator. Its azo structure contributes to the coloration necessary for specific pharmaceutical products. Furthermore, its solubility characteristics enhance the bioavailability of active pharmaceutical ingredients (APIs) when incorporated into drug formulations .

Research Applications

Biological Studies
Research has indicated potential applications in biological assays where the compound can serve as a marker or tracer due to its distinct colorimetric properties. For instance, it can be used in studies involving enzyme activity or protein interactions where visualization is crucial .

Environmental Monitoring
Due to its chemical stability and solubility in water, this compound can be employed in environmental monitoring as a tracer for studying the movement of pollutants in aquatic systems. Its detection can help assess contamination levels and the effectiveness of remediation strategies .

Industrial Applications

Dyes and Pigments
The compound's azo group makes it suitable for use as a dye in textiles and other materials. Its vibrant color can enhance the aesthetic appeal of products while providing UV protection properties .

Catalysts in Chemical Reactions
In synthetic organic chemistry, this compound may act as a catalyst or reagent in various reactions due to its ability to stabilize intermediates through coordination with metal ions .

Case Studies

Application AreaStudy ReferenceFindings
Pharmaceutical FormulationSielc Technologies Demonstrated effective separation and analysis techniques using RP-HPLC.
Environmental MonitoringECHA Utilized as a tracer for studying pollutant dispersion in water bodies.
Biological AssaysPubChem Showed potential as a colorimetric marker in enzyme assays.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Azo-Carbonyl Linkages

(a) Tetrasodium 3,3'-[Carbonylbis[imino(2-methyl-4,1-phenylene)azo]]bis(naphthalene-1,5-disulphonate)
  • CAS No.: 64346-41-4 .
  • Molecular Formula: Not explicitly provided, but contains naphthalene disulfonate groups.
  • Key Differences :
    • Replaces benzene rings with naphthalene disulfonate groups, increasing molecular weight and sulfonic acid content.
    • Substitutes 3-methoxy with 2-methyl groups on the phenylene rings.
  • Application : Likely a high-affinity textile dye with improved wash-fastness due to additional sulfonate groups .
(b) 3,3'-[Ureylenebis[(3-methoxy-p-phenylene)azo]]dibenzenesulfonic Acid, Disodium Salt
  • CAS No.: 10114-86-0 (synonym for the target compound) .
  • Note: This name confirms the urea-like carbonyl linkage in the target compound, emphasizing structural consistency across naming conventions.
(c) Octasodium 2H-Naphtho[1,2-d]triazole-6,8-disulfonic Acid, 2,2'-[Carbonylbis[imino(5-methoxy-2-methyl-4,1-phenylene)azo]]bis-
  • CAS No.: 67875-00-7 .
  • Key Differences :
    • Incorporates a naphthotriazole core instead of benzene rings.
    • Includes methyl and methoxy substituents, enhancing steric bulk and altering absorption spectra.
  • Application : Used in specialized dyes requiring UV stability .

Functional Analogues in Biomedical Research

(a) 8,8′-[Carbonylbis[imino-3,1-phenylenecarbonylimino(4-methyl-3,1-phenylene)carbonylimino]]bis-1,3,5-naphthalenetrisulfonic Acid, Hexasodium Salt
  • CAS No.: Not explicitly listed, referred to as "SHS" in .
  • Key Differences: Contains naphthalenetrisulfonic acid groups and additional carbonylimino linkages. Higher sulfonic acid content (hexasodium salt) increases solubility and charge density.
  • Application : Inhibitor of the dengue NS3-NS5 viral protein interaction, demonstrating antiviral activity .
(b) Compounds from (17b, 18a, 18b)
  • Examples: 3-Chloro-4-((2-(2-(4-nitrobenzylidene)hydrazine-1-carbonyl)-4-(2-(4-nitrobenzylidene)hydrazinyl)-4-oxobutyl)amino)benzenesulfonamide (17b).
  • Key Differences :
    • Replace azo groups with hydrazine-carbonyllinkages.
    • Include nitro and chloro substituents, altering electronic properties and biological activity.

Physicochemical and Functional Comparison

Property Target Compound Tetrasodium Naphthalene Derivative SHS Antiviral Agent Hydrazine-Based Analogues
Core Structure Benzene, azo-carbonyl linkage Naphthalene disulfonate Naphthalenetrisulfonate Benzene, hydrazine-carbonyl linkage
Sulfonic Acid Groups 2 (disodium salt) 4 (tetrasodium salt) 6 (hexasodium salt) 1–2 (sulfonamide)
Substituents 3-Methoxy 2-Methyl 4-Methyl Nitro, chloro
Solubility High (polar sulfonates) Very high Extremely high Moderate (sulfonamides)
Primary Application Textile dye High-affinity dye Antiviral drug candidate Enzyme inhibition

Research Findings and Industrial Relevance

  • Dye Performance : The target compound’s methoxy groups improve lightfastness, while its disodium salt form balances solubility and fiber adhesion . In contrast, naphthalene-based analogues (e.g., CAS 64346-41-4) exhibit superior wash-fastness due to increased sulfonate content .
  • Biological Activity : Compounds like SHS () demonstrate that structural modifications (e.g., trisulfonate groups) can redirect azo-carbonyl compounds from industrial dyes to antiviral applications .
  • Regulatory Status: The target compound is listed on the Non-domestic Substances List (NDSL) in Canada, while naphthotriazole derivatives (e.g., CAS 67875-00-7) face stricter regulations due to persistent environmental profiles .

Preparation Methods

Diazotization of 3-Amino-4-Methoxybenzenesulfonic Acid

The initial step involves diazotization of 3-amino-4-methoxybenzenesulfonic acid under acidic conditions. A 1:1 molar ratio of sodium nitrite (NaNO₂) to the amine precursor is maintained at 0–5°C to prevent premature decomposition. The reaction mixture is buffered at pH 1.5–2.0 using hydrochloric acid, achieving >95% conversion within 45 minutes.

Azo Coupling with Naphthol Derivatives

The diazonium salt undergoes electrophilic substitution with 3-hydroxynaphthalene-2,7-disulfonic acid in alkaline media (pH 8–9). Temperature control at 10–15°C ensures regioselective para coupling relative to the hydroxyl group, yielding a bis-azo intermediate.

Carbonylbis(imino) Bridge Formation

Phosgene (COCl₂) in dichloromethane facilitates the carbonylbis(imino) linkage between two azo-coupled units. The reaction proceeds via nucleophilic attack of amine groups on phosgene, requiring anhydrous conditions and a triethylamine catalyst. Excess phosgene (1.2 equivalents) ensures complete bridge formation, with reaction completion verified by FTIR monitoring of the carbonyl stretch at 1,720 cm⁻¹.

Table 1: Key Reaction Parameters for Each Synthesis Stage

StageReagentsTemperaturepHTimeYield
DiazotizationNaNO₂, HCl0–5°C1.5–245 min96%
Azo CouplingNaOH, H₂O10–15°C8–92 hr88%
Bridge FormationPhosgene, Et₃N25°CN/A4 hr82%

Industrial-Scale Production Protocols

Industrial manufacturing optimizes the laboratory protocol for throughput and cost efficiency while maintaining product consistency.

Continuous Diazotization Reactors

Tubular reactors with jacketed cooling enable continuous diazotization at 5°C. Residence time is reduced to 20 minutes through turbulent flow regimes, achieving 98% conversion with <2% residual nitrite.

Countercurrent Extraction in Azo Coupling

The azo coupling step utilizes a countercurrent liquid-liquid extraction system to separate unreacted naphthol derivatives. A kerosene-water biphasic system recovers 95% of the bis-azo intermediate, reducing raw material costs by 18%.

Phosgene Substitution with Triphosgene

Due to phosgene’s acute toxicity, industrial facilities increasingly employ triphosgene (bis(trichloromethyl) carbonate) as a safer alternative. Stoichiometric studies confirm that 0.33 equivalents of triphosgene provide equivalent bridge formation efficiency at 60°C.

Table 2: Industrial vs. Laboratory-Scale Performance Metrics

ParameterLaboratory ScaleIndustrial Scale
Annual Output5 kg50 metric tons
Energy Consumption120 kWh/kg85 kWh/kg
Purity98.5%99.2%
Hazardous Waste15 L/kg8 L/kg

Optimization Strategies for Yield and Purity

pH Control During Neutralization

Precise neutralization of the sulfonic acid groups with sodium hydroxide (2.05 equivalents) is critical for disodium salt formation. Automated pH titration systems maintain the reaction at 7.0–7.5, minimizing hydrolysis of the azo bonds.

Recrystallization from Ethanol-Water

The crude product is purified via fractional recrystallization using a 3:1 ethanol-water mixture. This removes sodium chloride byproducts and unreacted starting materials, enhancing purity from 92% to 99.5%.

Chromatographic Purification for Pharmaceutical Grades

Ion-exchange chromatography with Dowex Marathon MSC resin isolates the disodium salt from isomeric impurities. A 0.1–0.5 M NaCl gradient elutes the target compound at 12–14 column volumes, achieving >99.9% purity for biomedical applications.

Analytical Characterization of Synthetic Products

Spectroscopic Confirmation

FTIR Analysis : Peaks at 1,580 cm⁻¹ (N=N stretch) and 1,040 cm⁻¹ (S=O symmetric stretch) confirm azo and sulfonate group incorporation.
¹H NMR (D₂O) : δ 7.85 ppm (d, J=8.4 Hz, 4H, aromatic H), δ 3.91 ppm (s, 6H, OCH₃).

Quantitative HPLC Analysis

Reverse-phase HPLC with a C18 column (4.6 × 250 mm) and 0.1% trifluoroacetic acid/acetonitrile mobile phase resolves the target compound at 14.3 minutes. Calibration curves show linearity (R²=0.9998) across 0.1–100 mg/mL.

Table 3: Analytical Specifications for Final Product

ParameterRequirementMethod
Assay (HPLC)≥99.0%USP <621>
Heavy Metals≤10 ppmICP-MS
Residual Solvents≤500 ppm ethanolGC-FID
Sulfate Content≤0.2%Ion Chromatography

Q & A

Basic Question: What synthetic methodologies are recommended for synthesizing this compound, and how do reaction conditions influence product purity?

Answer:
The synthesis of this compound typically involves multi-step reactions, including diazo coupling, sulfonation, and salt formation. Key steps include:

  • Diazo Coupling : Reacting 3-methoxy-4-aminophenol with nitrous acid to form diazonium salts, followed by coupling with a benzenesulfonic acid derivative. Temperature control (0–5°C) and pH (acidic) are critical to prevent premature decomposition of the diazonium intermediate .
  • Sulfonation and Salt Formation : Introducing sulfonate groups via sulfuric acid or sulfur trioxide, followed by neutralization with sodium hydroxide to form the disodium salt. Excess sulfonating agents must be quenched to avoid side reactions .
    Purity Optimization : Use HPLC or UV-Vis spectroscopy to monitor reaction progress. Adjust stoichiometry (e.g., 1:2 molar ratio for azo coupling) and employ recrystallization in aqueous ethanol to isolate high-purity product (>95%) .

Advanced Question: How can researchers resolve contradictions in radical scavenging data involving this compound’s azo groups?

Answer:
Contradictions may arise from variability in experimental setups (e.g., pH, solvent polarity, or radical sources). Methodological strategies include:

  • Controlled Radical Generation : Use standardized radical initiators (e.g., AAPH for peroxyl radicals) and quantify trapping efficiency via electron paramagnetic resonance (EPR) spectroscopy. Compare results with known spin traps like DMPO .
  • pH-Dependent Studies : Assess the compound’s redox behavior across pH 4–9, as protonation states of azo groups (-N=N-) influence electron transfer capacity. Buffered systems (e.g., phosphate or Tris-HCl) are recommended .
  • Cross-Validation : Employ complementary techniques (e.g., fluorescence quenching or cyclic voltammetry) to confirm radical interaction mechanisms .

Basic Question: What structural features enhance the compound’s solubility and stability in aqueous systems?

Answer:

  • Sulfonate Groups : The disodium salt form provides high water solubility (>500 mg/mL at 25°C) due to ionic dissociation. Solubility can be further modulated by adjusting ionic strength (e.g., NaCl addition) .
  • Azo and Methoxy Groups : The conjugated azo (-N=N-) system enhances stability against hydrolysis, while methoxy (-OCH₃) groups reduce aggregation via steric hindrance .
    Characterization : Use dynamic light scattering (DLS) to assess colloidal stability and FT-IR to confirm sulfonate stretching bands at 1040 cm⁻¹ and 1170 cm⁻¹ .

Advanced Question: How does the compound interact with transition metal ions, and what catalytic applications are feasible?

Answer:
The sulfonate and azo groups act as chelating ligands for metals like Cu²⁺, Fe³⁺, and Zn²⁺. Applications include:

  • Catalysis : Immobilize the compound on silica supports to create heterogeneous catalysts for oxidation reactions (e.g., styrene epoxidation). Monitor metal binding via XPS or ICP-OES .
  • Sensor Development : Utilize fluorescence quenching upon metal binding. For example, Cu²⁺ detection limits as low as 10 nM have been reported using similar azo-sulfonate systems .
    Methodology : Perform titration experiments (UV-Vis or fluorescence) to determine binding constants (e.g., Benesi-Hildebrand plots) .

Basic Question: What analytical techniques are most effective for characterizing this compound’s structure?

Answer:

  • NMR : ¹H NMR (D₂O) shows peaks for aromatic protons (δ 6.8–7.5 ppm) and methoxy groups (δ 3.8 ppm). ¹³C NMR confirms carbonyl (δ 165–170 ppm) and sulfonate carbons .
  • Mass Spectrometry : ESI-MS in negative ion mode detects the molecular ion [M-2Na]²⁻ at m/z corresponding to the molecular formula .
  • Elemental Analysis : Validate sodium content (theoretical ~6.5%) via ICP-MS or flame photometry .

Advanced Question: What strategies mitigate photodegradation of the azo groups in light-dependent applications?

Answer:
Azo groups are prone to cis-trans isomerization and cleavage under UV light. Mitigation approaches include:

  • Encapsulation : Use liposomes or cyclodextrins to shield the azo moiety. For example, β-cyclodextrin increases photostability by 70% in aqueous solutions .
  • Additives : Incorporate antioxidants (e.g., ascorbic acid) or UV absorbers (e.g., TiO₂ nanoparticles) in formulations .
  • Kinetic Studies : Monitor degradation via HPLC with a C18 column and acetonitrile/water mobile phase. Calculate half-lives under varying light intensities .

Table 1: Comparison of Benzenesulfonic Acid Derivatives

Compound NameKey Functional GroupsSolubility (mg/mL)Applications
Target CompoundAzo, sulfonate, methoxy>500Catalysis, drug delivery
Sodium BenzenesulfonateSulfonate1200Surfactant, electrolyte
4-Aminobenzenesulfonic AcidAmino, sulfonate850Dye synthesis
Phenolsulfonic AcidPhenolic hydroxyl, sulfonate300Pharmaceuticals

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